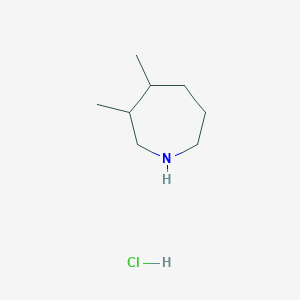![molecular formula C19H13ClN4O3S B2473755 4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide CAS No. 850931-91-8](/img/structure/B2473755.png)
4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide” is a complex organic molecule. It contains several functional groups and rings, including a chloro group, a nitro group, an amide group, a thiophene ring, and an imidazo[1,2-A]pyridine ring . It’s part of a class of compounds that have shown potential in various therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The exact crystal structure of this compound isn’t available in the retrieved papers.Scientific Research Applications
Radiolabelled Angiotensin II Antagonist
- Application : Development of radiolabelled angiotensin II antagonists like [11C]L-159,884, which are potent and selective ligands for the AT1 receptor. This application is significant for imaging angiotensin II receptors, which can have implications in cardiovascular research and diagnostics.
- Source : (Hamill et al., 1996)
Synthesis of Optically Active Compounds
- Application : The creation of optically active imidazo[1,2-a]pyrimidin-3(2H)-ones. This synthesis demonstrates the versatility of the chemical structure in producing compounds with potential applications in various fields of chemistry and pharmaceuticals.
- Source : (Bakavoli et al., 2005)
Antineoplastic Agent Development
- Application : The compound has been explored for its potential in developing new antineoplastic agents, particularly in the synthesis of benzimidazole condensed ring systems that have shown variable degrees of antineoplastic activity against certain cell lines.
- Source : (Abdel-Hafez, 2007)
Nickel(II) Complex Synthesis
- Application : In the field of inorganic chemistry, the compound's structural analogs have been used to synthesize cationic pyridinylidene and quinolinylidene complexes of chlorobis(triphenylphosphine)-nickel(II). This showcases the compound's relevance in creating complex inorganic structures, which might be of interest in catalysis and material science.
- Source : (Schneider et al., 2006)
Synthesis of Antiulcer Agents
- Application : Synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents, demonstrating the compound’s utility in the synthesis of pharmaceutical agents targeting gastrointestinal disorders.
- Source : (Starrett et al., 1989)
Mechanism of Action
Target of Action
Compounds containing imidazole, a core component of this compound, have been known to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in numerous biological processes .
Mode of Action
Imidazole derivatives, which this compound contains, are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability and distribution.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
4-chloro-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c1-11-6-7-23-16(9-11)21-17(15-3-2-8-28-15)18(23)22-19(25)12-4-5-13(20)14(10-12)24(26)27/h2-10H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRLKVZFTGJKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)


![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2473695.png)